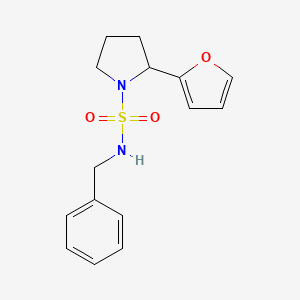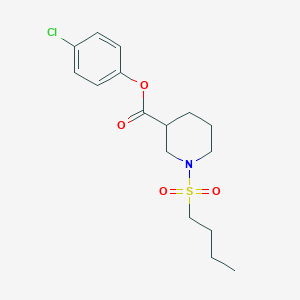
N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea, also known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPEA is a derivative of phenethylamine and is structurally similar to other psychoactive compounds such as mescaline and MDMA. In
科学的研究の応用
N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea has been studied for its potential applications in a variety of scientific fields. One area of research is in the development of new psychoactive compounds for medicinal purposes. This compound has been shown to have a similar structure to other psychoactive compounds, and researchers are interested in exploring its potential as a treatment for various mental health conditions.
Another area of research is in the study of the structure-activity relationships of psychoactive compounds. This compound can be used as a reference compound for this type of research, as it has a similar structure to other psychoactive compounds but does not have the same psychoactive effects.
作用機序
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea is not fully understood, but it is believed to act as a serotonin receptor agonist. This means that it binds to and activates serotonin receptors in the brain, leading to changes in neurotransmitter signaling. This compound has been shown to have a higher affinity for the 5-HT2A receptor subtype, which is believed to be involved in the hallucinogenic effects of psychoactive compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce head twitch responses, which are indicative of hallucinogenic effects. This compound has also been shown to increase levels of serotonin in the brain, which may contribute to its psychoactive effects.
実験室実験の利点と制限
One advantage of N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea is that it is a relatively simple compound to synthesize, making it accessible for researchers. Additionally, this compound has a similar structure to other psychoactive compounds, making it a useful reference compound for structure-activity relationship studies.
However, one limitation of this compound is that its psychoactive effects are not well understood, and it may not be a suitable compound for all types of research. Additionally, the use of psychoactive compounds in research raises ethical concerns, and researchers must take appropriate measures to ensure the safety and well-being of study participants.
将来の方向性
There are many potential future directions for research involving N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea. One area of interest is in the development of new psychoactive compounds for medicinal purposes. This compound could be used as a reference compound for the development of new compounds that have similar structures but different psychoactive effects.
Another area of research is in the study of the biochemical and physiological effects of this compound. Researchers could explore the effects of this compound on various neurotransmitter systems and investigate its potential as a treatment for mental health conditions.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in a variety of scientific fields. Its synthesis method is relatively simple, and it has been studied for its potential as a psychoactive compound and a reference compound for structure-activity relationship studies. While its psychoactive effects are not well understood, there are many potential future directions for research involving this compound.
合成法
The synthesis of N-(3,5-dimethoxyphenyl)-N'-(2-methylphenyl)urea involves the reaction of 3,5-dimethoxyaniline with 2-methylphenyl isocyanate. The reaction is typically carried out in the presence of a catalyst such as triethylamine and yields this compound as a white solid. The purity of the compound can be improved through recrystallization or chromatography.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-4-5-7-15(11)18-16(19)17-12-8-13(20-2)10-14(9-12)21-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPQUCAHCJHVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,5-dimethylphenyl)ethyl]nicotinamide](/img/structure/B5493575.png)

![(4aS*,8aR*)-6-[3-(4-methoxyphenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5493597.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5493606.png)
![3-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5493609.png)
![(3R)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5493615.png)
![1-(4-fluorobenzyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5493629.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(cyclopropylamino)-2-oxoethyl]acetamide](/img/structure/B5493633.png)
![2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5493637.png)
![2-{[3-(phenylthio)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5493645.png)
![7-chloro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5493650.png)
![N~1~,N~1~-diethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5493659.png)
![4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5493672.png)